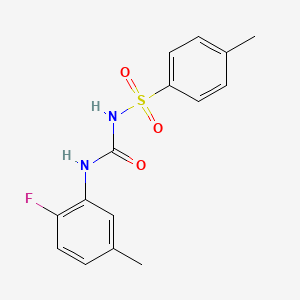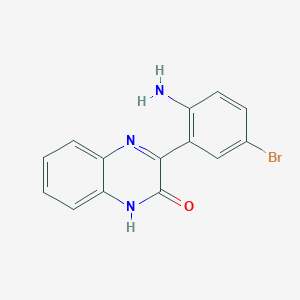
3-(2-amino-5-bromophenyl)-2(1H)-quinoxalinone
Vue d'ensemble
Description
3-(2-amino-5-bromophenyl)-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C14H10BrN3O and its molecular weight is 316.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.00072 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescence Derivatization in Liquid Chromatography
3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, a derivative of quinoxalinone, demonstrates selectivity and high sensitivity as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography. This reactivity is effective for various fatty acids, enabling the detection of minute quantities of these acids (Yamaguchi et al., 1985).
Reactivity with Nucleophilic Reagents
Quinoxaline derivatives, including 3-methyl-2(1H)-quinoxalinone, react with various nucleophilic reagents. These reactions yield a range of compounds including fluorescent derivatives, demonstrating the versatile chemical reactivity of quinoxaline derivatives (Badr et al., 1983).
Synthesis of Organic Salts
Organic salts such as 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide (BAPQ), synthesized via oxidative cyclization, are an example of quinoxaline derivatives being utilized in pharmacological applications. These compounds exhibit interesting electronic and structural properties, important for developing new compounds in this class (Faizi et al., 2018).
Cytotoxic Activity in Cancer Research
Substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones, related to quinoxalinones, show potential in cancer research for their cytotoxic activity against various cancer cell lines. This highlights the potential of quinoxalinone derivatives in developing anti-cancer drugs (Soural et al., 2006).
Biocatalytic Synthesis
The biocatalytic synthesis of 3,4-dihydro-2(1H)-quinoxalinones using environmentally friendly methods demonstrates the potential of quinoxalinone derivatives in green chemistry. This approach produces a smaller amount of waste and is effective for large-scale synthesis (Petronijević et al., 2017).
Singlet and Triplet State Properties
Studies on amino-acyl-quinoxalinone dyes, related to quinoxalinone derivatives, show unique photophysical properties due to their cyclised structure. This is significant in understanding the photophysics of such compounds and their potential applications in fields like material science (Mousa et al., 2021).
Propriétés
IUPAC Name |
3-(2-amino-5-bromophenyl)-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-8-5-6-10(16)9(7-8)13-14(19)18-12-4-2-1-3-11(12)17-13/h1-7H,16H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSNNRUTNMLOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=CC(=C3)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B5681878.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(3-fluorobenzyl)-1-piperidinecarboxamide](/img/structure/B5681882.png)
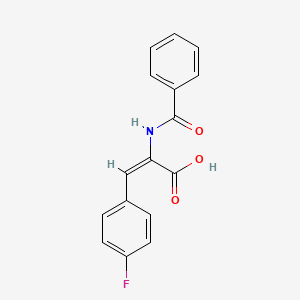

![3-{2-[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5681911.png)
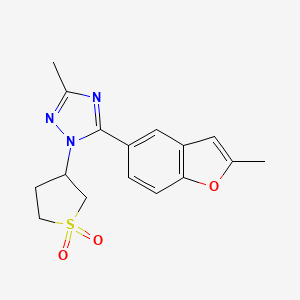
![2-(4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenoxy)acetamide](/img/structure/B5681922.png)
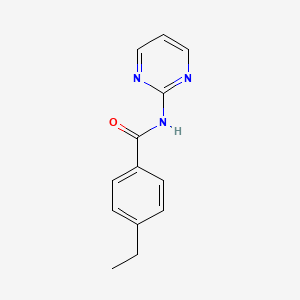
![2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B5681940.png)
![N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B5681942.png)
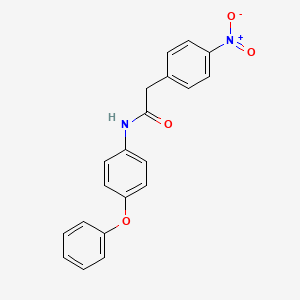
amino]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5681954.png)
![(3aS,10aS)-2-(2,4-dimethyl-1,3-oxazole-5-carbonyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid](/img/structure/B5681962.png)
